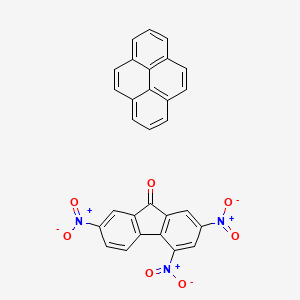![molecular formula C11H11ClN2O B14166721 2-Chloroethyl-3-methyl-4h-pyrido[1,2-a]pyrimidin-4-one CAS No. 1253791-52-4](/img/structure/B14166721.png)
2-Chloroethyl-3-methyl-4h-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family This compound is characterized by its unique structure, which includes a chloroethyl group and a methyl group attached to a pyrido[1,2-a]pyrimidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of 2-chloroethylamine hydrochloride with 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloroethyl group onto the pyrido[1,2-a]pyrimidinone core.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethyl-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted derivatives with various functional groups replacing the chloroethyl group.
Oxidation: The major products are N-oxides and other oxidized derivatives.
Reduction: The major products are reduced forms such as amines and alcohols.
Applications De Recherche Scientifique
2-Chloroethyl-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound in chemical biology research to investigate the mechanisms of action of related compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-Chloroethyl-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The compound’s effects on cellular pathways are mediated through its binding to these targets, resulting in changes in cellular signaling and function.
Comparaison Avec Des Composés Similaires
2-Chloroethyl-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: This compound has a similar structure but differs in the position of the chloroethyl group.
This compound N-oxide: This oxidized derivative has different chemical properties and reactivity.
This compound analogs: These analogs have variations in the substituents on the pyrido[1,2-a]pyrimidinone core, leading to differences in their biological activity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
1253791-52-4 |
|---|---|
Formule moléculaire |
C11H11ClN2O |
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
2-(2-chloroethyl)-3-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C11H11ClN2O/c1-8-9(5-6-12)13-10-4-2-3-7-14(10)11(8)15/h2-4,7H,5-6H2,1H3 |
Clé InChI |
OOSIKNKXRXPEFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C=CC=CN2C1=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{N'-[(morpholin-4-yl)methyl]urea}](/img/structure/B14166646.png)
![2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride](/img/structure/B14166656.png)

![1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea](/img/structure/B14166662.png)
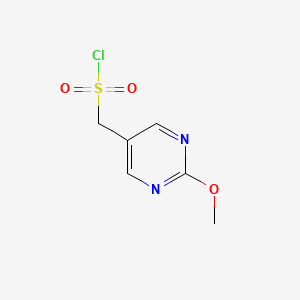
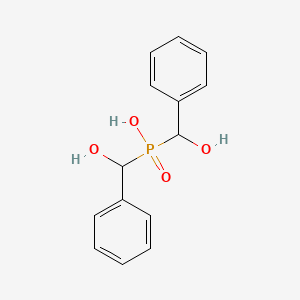
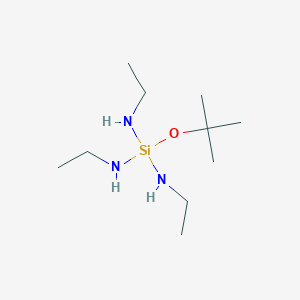
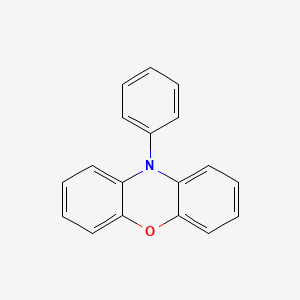
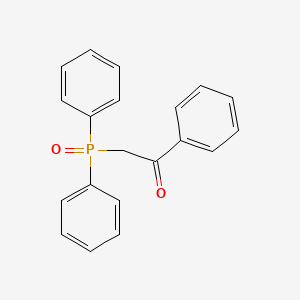
![[1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate](/img/structure/B14166693.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B14166698.png)
![3-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14166706.png)
